molecular formula C12H15NO3 B13119045 Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride

Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride

Cat. No.: B13119045
M. Wt: 221.25 g/mol
InChI Key: YZJAGCLGWLAMDI-UHFFFAOYSA-N
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Description

Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride is a chemical compound with the molecular formula C12H15NO3·HCl It belongs to the class of chromane derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-7-methylchromane-6-carboxylic acid and methanol.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

    Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted chromane derivatives.

Scientific Research Applications

Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The chromane ring structure allows for interactions with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-7-methylchromane-6-carboxylate: The non-hydrochloride form of the compound.

    4-amino-7-methylchromane-6-carboxylic acid: The precursor in the synthesis of the compound.

    Other Chromane Derivatives: Compounds with similar chromane ring structures but different substituents.

Uniqueness

Methyl 4-amino-7-methylchromane-6-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 4-amino-7-methyl-3,4-dihydro-2H-chromene-6-carboxylate

InChI

InChI=1S/C12H15NO3/c1-7-5-11-9(10(13)3-4-16-11)6-8(7)12(14)15-2/h5-6,10H,3-4,13H2,1-2H3

InChI Key

YZJAGCLGWLAMDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)OC)C(CCO2)N

Origin of Product

United States

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